7-Bromo-5-methoxyquinoxaline 7-Bromo-5-methoxyquinoxaline
Brand Name: Vulcanchem
CAS No.:
VCID: VC18084755
InChI: InChI=1S/C9H7BrN2O/c1-13-8-5-6(10)4-7-9(8)12-3-2-11-7/h2-5H,1H3
SMILES:
Molecular Formula: C9H7BrN2O
Molecular Weight: 239.07 g/mol

7-Bromo-5-methoxyquinoxaline

CAS No.:

Cat. No.: VC18084755

Molecular Formula: C9H7BrN2O

Molecular Weight: 239.07 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-5-methoxyquinoxaline -

Specification

Molecular Formula C9H7BrN2O
Molecular Weight 239.07 g/mol
IUPAC Name 7-bromo-5-methoxyquinoxaline
Standard InChI InChI=1S/C9H7BrN2O/c1-13-8-5-6(10)4-7-9(8)12-3-2-11-7/h2-5H,1H3
Standard InChI Key CMGHKNIWEIEFLC-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=CC2=NC=CN=C12)Br

Introduction

Structural and Molecular Characteristics

Molecular Formula and Connectivity

The molecular formula of 7-bromo-5-methoxyquinoxaline is C₉H₇BrN₂O, with a molar mass of 239.07 g/mol. The quinoxaline core consists of a benzene ring fused to a pyrazine ring, with substituents at the 5- and 7-positions. The methoxy group (-OCH₃) occupies position 5, while bromine is located at position 7 .

SMILES Notation and InChI Identifier

The Simplified Molecular-Input Line-Entry System (SMILES) string for this compound is COC1=CC(=CC2=NC=CN=C12)Br, which encodes the connectivity of atoms and functional groups. The International Chemical Identifier (InChI) is InChI=1S/C9H7BrN2O/c1-13-8-5-6(10)4-7-9(8)12-3-2-11-7/h2-5H,1H3, providing a standardized representation of molecular structure and stereochemistry. The InChIKey, CMGHKNIWEIEFLC-UHFFFAOYSA-N, serves as a unique digital fingerprint for database searches .

Two-Dimensional Structural Representation

The 2D structure of 7-bromo-5-methoxyquinoxaline features a planar bicyclic system. The methoxy group at position 5 donates electron density into the aromatic system via resonance, while the bromine atom at position 7 introduces steric bulk and polarizability. This substitution pattern influences the compound’s electronic distribution and reactivity .

Physicochemical Properties

Predicted Collision Cross-Section (CCS) Data

Collision cross-section values, derived from ion mobility spectrometry predictions, provide insights into the gas-phase behavior of 7-bromo-5-methoxyquinoxaline. The following table summarizes CCS values for major adducts :

Adductm/zPredicted CCS (Ų)
[M+H]⁺238.98146140.9
[M+Na]⁺260.96340146.7
[M+NH₄]⁺256.00800146.3
[M+K]⁺276.93734145.7
[M-H]⁻236.96690141.7
[M+Na-2H]⁻258.94885145.8

These values indicate that sodium adducts exhibit larger CCS due to increased ion size, while protonated forms display compact geometries. Such data are critical for mass spectrometry-based identification in complex matrices .

Solubility and Stability

While experimental solubility data are unavailable, analogous quinoxalines suggest moderate solubility in polar aprotic solvents (e.g., acetonitrile, tetrahydrofuran). The bromine atom enhances lipophilicity compared to non-halogenated analogs, potentially limiting aqueous solubility. Stability under ambient conditions is likely high due to the aromatic system’s resonance stabilization .

Synthetic Pathways and Challenges

Absence of Reported Synthesis Methods

No peer-reviewed literature or patents describe the synthesis of 7-bromo-5-methoxyquinoxaline . This contrasts with related brominated quinoxalines, such as 7-bromo-5-methylquinoxaline (CAS 532934-95-5) and 7-bromo-5-fluoroquinoxaline (CAS 1210048-05-7), which have documented preparation routes .

Hypothetical Synthetic Strategies

Drawing from methods for analogous compounds, potential routes could involve:

Analytical Characterization

Mass Spectrometric Fragmentation Patterns

In positive ion mode, the [M+H]⁺ ion at m/z 238.98146 would likely undergo cleavage at the C-Br bond, yielding diagnostic fragments at m/z 159 (loss of Br) and m/z 131 (loss of CH₃O). High-resolution mass spectrometry (HRMS) would be essential to confirm molecular formula .

Nuclear Magnetic Resonance (NMR) Predictions

  • ¹H NMR: Signals for aromatic protons adjacent to bromine (δ 7.8–8.2 ppm) and methoxy groups (δ 3.9–4.1 ppm).

  • ¹³C NMR: Quinoxaline carbons at δ 140–160 ppm, with Br- and OCH₃-substituted carbons deshielded.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator